

Fgfr-IN-6: A Technical Overview of a Selective FGFR3 Inhibitor

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Compound of Interest

Compound Name: Fgfr-IN-6

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Introduction

Fgfr-IN-6 is identified as a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), a member of the receptor tyrosine kinase (RTK) family.[1] Dysregulation of the FGFR signaling pathway is a known driver in various human cancers, making its components, including FGFR3, significant targets for therapeutic development. Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or chromosomal translocations, can lead to uncontrolled cell proliferation, differentiation, and survival.[2][3] **Fgfr-IN-6** is a small molecule designed for research purposes to investigate the biological roles of FGFR3 and the therapeutic potential of its inhibition.

Core Compound Details

Primary Target: Fibroblast Growth Factor Receptor 3 (FGFR3)

Fgfr-IN-6 demonstrates potent inhibitory activity against its primary target, FGFR3. The limited publicly available data indicates a half-maximal inhibitory concentration (IC50) in the nanomolar range, signifying its high potency.

Compound	Target	IC50
Fgfr-IN-6	FGFR3	< 350 nM[1]

Further quantitative data regarding selectivity against other FGFR isoforms (FGFR1, FGFR2, FGFR4) and a broader panel of kinases are not currently available in the public domain. Additionally, specific in vitro and in vivo efficacy data has not been published.

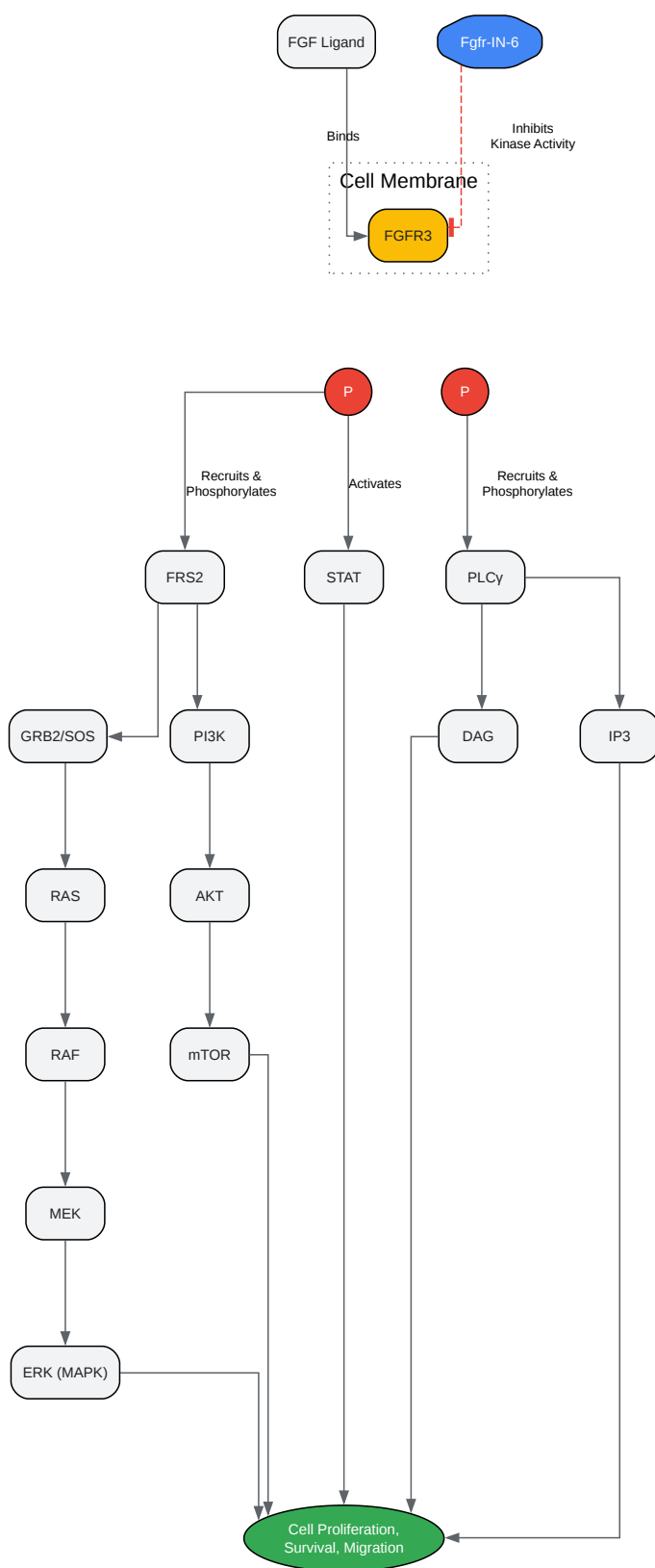
Understanding the Primary Target: FGFR3 and its Signaling Pathway

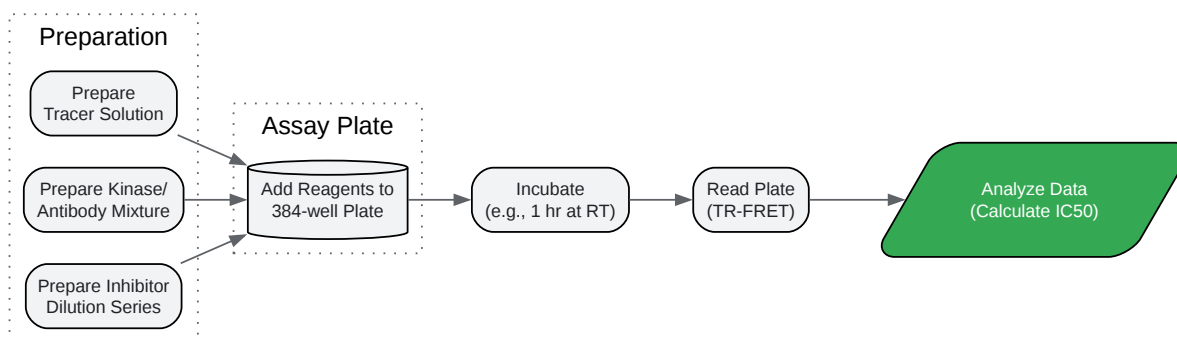
Fibroblast Growth Factor Receptors are transmembrane proteins that, upon binding with their cognate Fibroblast Growth Factor (FGF) ligands, activate a cascade of intracellular signaling events crucial for normal cellular function and development.[4][5] The activation of FGFR3, like other family members, is initiated by ligand-induced dimerization of the receptor, leading to the autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for various signaling proteins, thereby activating multiple downstream pathways. [5]

The primary signaling cascades activated by FGFR3 include:

- **RAS-RAF-MEK-ERK (MAPK) Pathway:** This is a central pathway that primarily regulates gene expression involved in cell proliferation and differentiation.[6]
- **PI3K-AKT-mTOR Pathway:** This pathway is critical for promoting cell survival and inhibiting apoptosis (programmed cell death).[6][7]
- **JAK-STAT Pathway:** Activation of this pathway can promote tumor invasion and metastasis. [6]
- **Phospholipase Cy (PLCy) Pathway:** This pathway is involved in regulating cell motility and metastasis.[6]

In many cancers, such as those of the bladder, cervix, and in multiple myeloma, activating mutations or fusions of the FGFR3 gene lead to constitutive, ligand-independent activation of these downstream pathways, driving tumorigenesis.[8] **Fgfr-IN-6**, by inhibiting the kinase activity of FGFR3, is expected to block these downstream signals, thereby impeding cancer cell growth and survival.





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